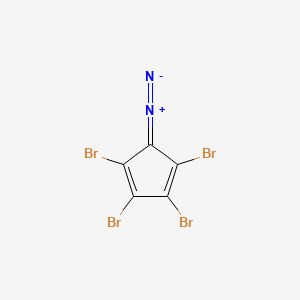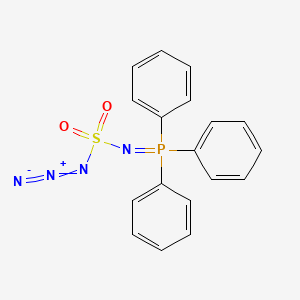
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide is a unique organophosphorus compound characterized by its distinctive structure, which includes a triphenylphosphoranylidene group bonded to a sulfamyl azide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide typically involves the reaction of triphenylphosphine with sulfamyl chloride in the presence of an azide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent decomposition of the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or triphenylphosphine are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, amines, and substituted phosphoranylidene derivatives .
Applications De Recherche Scientifique
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide involves its ability to participate in various chemical reactions due to the presence of the reactive azide group and the triphenylphosphoranylidene moiety. The azide group can undergo nucleophilic substitution, while the phosphoranylidene group can participate in Wittig-type reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex molecules .
Comparaison Avec Des Composés Similaires
(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione: This compound shares the triphenylphosphoranylidene group but differs in the attached moiety, leading to different reactivity and applications.
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with a triphenylphosphoranylidene group, used primarily in Wittig reactions.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: This compound features two triphenylphosphoranylidene groups and is used as a reactive fluoride source.
Propriétés
Numéro CAS |
41309-16-4 |
|---|---|
Formule moléculaire |
C18H15N4O2PS |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
azidosulfonylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H15N4O2PS/c19-20-21-26(23,24)22-25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
WQIIXSDFJPHJTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=NS(=O)(=O)N=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

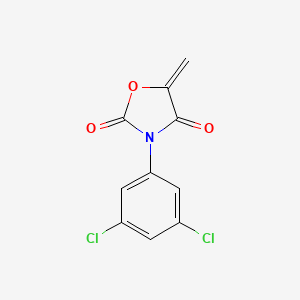

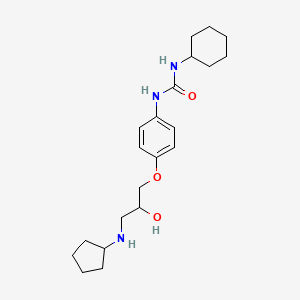
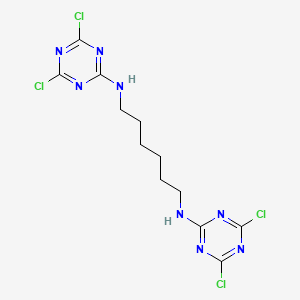
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
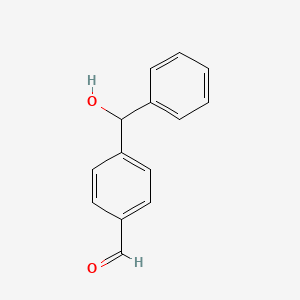
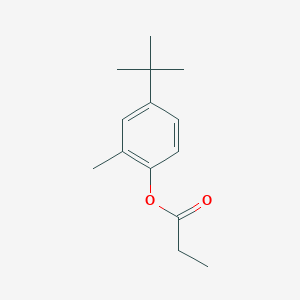
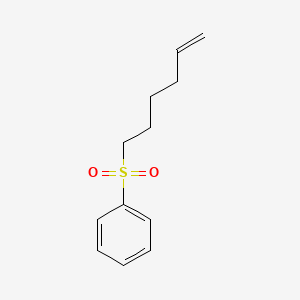
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
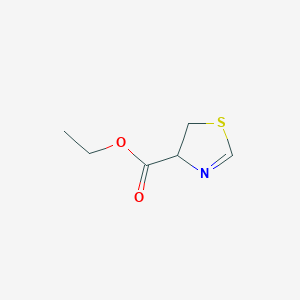
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
